molecular formula C9H12N2O3S B5815601 ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate

ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate

Cat. No.: B5815601
M. Wt: 228.27 g/mol
InChI Key: LSBODPCMPVUXDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (CAS 53266-94-7; molecular formula C₇H₁₀N₂O₂S; molecular weight 186.23 g/mol) is a versatile heterocyclic intermediate widely used in medicinal chemistry for synthesizing bioactive molecules. Its structure comprises a 1,3-thiazole ring substituted at position 2 with an amino group (-NH₂) and at position 4 with an ethyl acetate moiety. This compound serves as a precursor for diverse bi-heterocyclic hybrids, such as 1,3,4-oxadiazoles, triazoles, and propanamides, which exhibit pharmacological activities ranging from enzyme inhibition to anticancer properties .

Synthesis: The compound is synthesized via refluxing ethyl 2-(2-aminothiazol-4-yl)acetate with hydrazine hydrate in methanol, yielding the corresponding acetohydrazide (2-(2-amino-1,3-thiazol-4-yl)acetohydrazide). Subsequent reactions with carbon disulfide or electrophiles enable further functionalization into larger heterocyclic systems .

Applications: Derivatives of this compound have shown potent urease inhibition (IC₅₀ values < 20 µM), low cytotoxicity (hemolysis < 5%), and activity against Alzheimer’s disease targets (e.g., acetylcholinesterase) .

Properties

IUPAC Name

ethyl 2-[2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-2-14-9(13)3-6-5-15-8(11-6)4-7(10)12/h5H,2-4H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBODPCMPVUXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate typically involves the reaction of ethyl bromoacetate with thiosemicarbazide under basic conditions to form the thiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s thiazole ring and acetamide group are susceptible to oxidation. Key reactions include:

Reaction Reagents/Conditions Products References
Thiazole ring oxidationKMnO₄ (acidic or neutral)Thiazole sulfoxide or sulfone derivatives
Acetamide oxidationH₂O₂ (catalytic Fe²⁺)Conversion of acetamide to nitro or hydroxylamine intermediates
Ester group oxidationOzone (O₃) or CrO₃Formation of ketone or carboxylic acid derivatives

Mechanistic Insights :

  • Sulfur in the thiazole ring is oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) groups under strong oxidizing conditions.

  • The acetamide’s α-carbon undergoes oxidation to form imine or nitroso intermediates.

Reduction Reactions

Reductive pathways target the ester and amide functionalities:

Reaction Reagents/Conditions Products References
Ester reductionLiAlH₄ (anhydrous ether)Ethanol and primary alcohol derivatives
Amide reductionNaBH₄ (with NiCl₂ catalyst)Amine or secondary alcohol products
Thiazole ring hydrogenationH₂/Pd-CPartially saturated thiazoline derivatives

Key Observations :

  • LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the thiazole ring.

  • Catalytic hydrogenation under high pressure partially saturates the thiazole ring.

Substitution Reactions

The amino and ester groups serve as nucleophilic or electrophilic sites:

Reaction Reagents/Conditions Products References
Aminolysis of esterNH₃/MeOH (reflux)Substitution of ethoxy group with amine to form amide derivatives
Electrophilic substitutionHNO₃/H₂SO₄ (nitration)Nitro-substituted thiazole derivatives at the 5-position
Thiol substitutionRSH (base-mediated)Thioether formation at the acetamide’s α-carbon

Synthetic Utility :

  • Aminolysis is employed to generate bioactive amides for pharmaceutical applications .

  • Nitration introduces electron-withdrawing groups, enhancing electrophilic reactivity.

Hydrolysis Reactions

The ester and amide groups undergo hydrolysis under acidic or basic conditions:

Reaction Reagents/Conditions Products References
Ester hydrolysisNaOH/H₂O (reflux)Carboxylic acid ([2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetic acid)
Amide hydrolysisHCl (concentrated, heat)Cleavage to form thiazole-4-acetic acid and ammonium chloride

Kinetic Data :

  • Ester hydrolysis at pH 12 proceeds with a rate constant of k=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1} at 25°C .

  • Acidic hydrolysis of the amide group requires temperatures >80°C for completion.

Cyclization and Condensation Reactions

The compound participates in cycloaddition and Knoevenagel reactions:

Reaction Reagents/Conditions Products References
Knoevenagel condensationMalononitrile (base)Formation of α,β-unsaturated nitrile derivatives
Cycloaddition with dienesDiels-Alder conditionsSix-membered heterocyclic adducts

Applications :

  • Cycloaddition products are precursors to bioactive heterocycles in drug discovery.

Photochemical Reactions

UV irradiation induces unique transformations:

Reaction Conditions Products References
Photo-oxidationUV light (254 nm), O₂Singlet oxygen adducts at the thiazole ring

Mechanism :

  • The thiazole ring acts as a photosensitizer, generating reactive oxygen species (ROS) .

Biological Derivatization

Enzymatic modifications expand functional diversity:

Reaction Enzyme Products References
AcetylationAcetyltransferaseN-acetylated derivatives
GlucuronidationUDP-glucuronosyltransferaseWater-soluble glucuronide conjugates

Significance :

  • These modifications are critical for understanding the compound’s metabolic fate in vivo .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate has been studied for its antimicrobial properties. Research indicates that thiazole derivatives exhibit activity against a range of bacterial strains. The presence of the thiazole ring contributes to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways, making it a candidate for developing new antibiotics.

Anticancer Properties
Recent studies have explored the anticancer potential of thiazole derivatives, including this compound. The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against certain types of leukemia and solid tumors. The mechanism of action is believed to involve the induction of apoptosis and interference with cell cycle progression.

Neuroprotective Effects
There is emerging evidence suggesting that thiazole derivatives may possess neuroprotective properties. This compound has been evaluated for its ability to protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Chemical Synthesis and Research

Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex thiazole derivatives. Its unique functional groups allow for further chemical modifications that can lead to the development of novel compounds with enhanced biological activities.

Research Tool
In biochemical research, this compound can be utilized as a tool for studying enzyme interactions and metabolic pathways involving thiazole-containing compounds. Its ability to act as a substrate or inhibitor can provide insights into enzyme mechanisms and potential therapeutic targets.

Agricultural Applications

Pesticide Development
Thiazole derivatives have been investigated for their potential use in agricultural chemicals, particularly as pesticides or fungicides. This compound may contribute to the development of environmentally friendly pest control agents that target specific pests while minimizing harm to beneficial organisms.

Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various thiazole derivatives against resistant strains of Staphylococcus aureus. This compound demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in treatment.

Case Study 2: Cancer Cell Line Testing
In research conducted by Smith et al. (2023), this compound was tested on human leukemia cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Key Derivatives and Their Properties

Compound Name Substituent (Position 2) Molecular Formula Biological Activity Reference
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate -NH₂ C₇H₁₀N₂O₂S Urease inhibition, low cytotoxicity
Ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate -NHCHO C₈H₁₀N₂O₃S Intermediate for cephalosporin derivatives
Ethyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate -NHCH₃ C₈H₁₂N₂O₂S Enhanced lipophilicity; understudied activity
Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate -NHSO₂Ph C₁₃H₁₄N₂O₄S₂ Potential sulfonamide-based bioactivity
Ethyl (2-phenyl-1,3-thiazol-4-yl)acetate -Ph C₁₃H₁₃NO₂S Antifungal activity (MIC₉₀: 8 µg/mL)
Ethyl [2-(2-methyl-4-oxoquinazolin-3-yl)-1,3-thiazol-4-yl]acetate Quinazolinone-fused C₁₆H₁₄N₄O₃S Glucokinase activation (EC₅₀: 0.5 µM)

Physicochemical and ADMET Properties

  • Lipophilicity (logP): The parent compound has a logP of 1.2, while methylamino (-NHCH₃) and phenyl (-Ph) derivatives exhibit higher logP values (1.8–2.5), correlating with improved blood-brain barrier penetration .
  • Solubility : Sulfonamide derivatives show reduced aqueous solubility due to bulky -NHSO₂Ph groups, limiting their oral bioavailability .

Biological Activity

Ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of thiazole-containing molecules known for their diverse therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).

This compound has the following chemical characteristics:

  • Molecular Formula : C9H12N2O3S
  • Molecular Weight : 228.272 g/mol
  • CAS Number : 72410-18-5
  • Structure : The compound features a thiazole ring which is integral to its biological activity .

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. A study found that compounds with thiazole rings demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study: Cytotoxicity Assay

In an MTT assay involving multiple cancer cell lines (e.g., HT29 and Jurkat), this compound showed promising results with an IC50 value indicating effective growth inhibition .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. This compound demonstrated notable antibacterial activity against several strains of bacteria, potentially due to its ability to disrupt bacterial cell wall synthesis .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Properties

The anti-inflammatory potential of this compound was assessed through various in vitro models. The compound exhibited a significant reduction in pro-inflammatory cytokines in activated macrophages, suggesting its utility in inflammatory diseases .

Structure–Activity Relationship (SAR)

The biological activity of thiazole derivatives often correlates with specific structural features. For this compound:

  • Thiazole Ring : Essential for anticancer and antimicrobial activity.
  • Amino Group : Enhances interaction with biological targets.
  • Acetate Moiety : Contributes to solubility and bioavailability.

Research indicates that modifications to these functional groups can significantly alter the potency and selectivity of the compound against various biological targets .

Q & A

Q. What are the optimized synthetic routes for ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate, and how are intermediates purified?

The synthesis typically involves refluxing benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate in absolute ethanol (30 mL) for 1 hour. Post-reaction, the mixture is cooled, extracted with ether, and purified via anhydrous sodium sulfate filtration. Intermediate purity is confirmed by microanalysis (within 0.4% of theoretical values) and spectral data (IR, NMR) . For analogous compounds, refluxing with chloroethane under TLC-monitored conditions ensures reaction completion, followed by recrystallization in methanol to isolate the final product .

Q. How is structural confirmation achieved for this compound and its derivatives?

Structural validation relies on a combination of:

  • Spectral data : IR (carbonyl stretches at ~1700–1750 cm⁻¹), ¹H/¹³C NMR (thiazole ring protons at δ 6.8–7.5 ppm, ester carbonyl at δ 165–170 ppm) .
  • Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content are quantified to ±0.4% deviation from theoretical values .
  • X-ray crystallography : For derivatives, single-crystal X-ray diffraction resolves bond lengths and angles (e.g., Acta Crystallographica reports for thiazole-acetate analogs) .

Q. What methodologies assess purity and potential side products?

  • Chromatography : TLC (silica gel, ethyl acetate/hexane eluent) monitors reaction progress .
  • HPLC : Reverse-phase columns (C18) with UV detection quantify purity >95% .
  • Recrystallization : Methanol or ethanol recrystallization removes unreacted starting materials .

Advanced Research Questions

Q. How can computational methods enhance synthetic route design for thiazolyl-acetate derivatives?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path searches optimize solvent choice (ethanol vs. DMF) and catalyst effects (e.g., sodium ethoxide in Claisen condensation) . Computational docking (AutoDock Vina) can also pre-screen derivatives for biological activity, guiding synthetic priorities .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antifungal or antibacterial efficacy may arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the thiazole ring enhance activity compared to electron-donating groups (-OCH₃) .
  • Assay variability : Standardize MIC (minimum inhibitory concentration) protocols using CLSI guidelines and control strains (e.g., Candida albicans ATCC 90028) .
  • Solubility factors : Use dimethyl sulfoxide (DMSO) co-solvents ≤1% to avoid cytotoxicity artifacts .

Q. How are molecular docking studies designed to evaluate thiazole derivatives’ mechanisms?

  • Target selection : Prioritize enzymes like fungal CYP51 (lanosterol demethylase) or bacterial dihydrofolate reductase .
  • Docking parameters : Apply Lamarckian genetic algorithms with grid sizes covering active sites (e.g., 25 ų). Validate poses using RMSD clustering (<2.0 Å) .
  • MD simulations : Run 100 ns molecular dynamics (GROMACS) to assess binding stability (e.g., hydrogen bond occupancy >50%) .

Q. What analytical approaches differentiate regioisomers in thiazolyl-acetate synthesis?

  • 2D NMR : NOESY correlations identify spatial proximity of substituents (e.g., acetamide vs. ester groups) .
  • High-resolution mass spectrometry (HRMS) : Exact mass measurements (±0.001 Da) distinguish isomers with identical elemental formulas .
  • X-ray powder diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures .

Notes

  • Advanced Methodologies : Emphasis on computational integration (e.g., ICReDD’s reaction design framework ) ensures reproducibility and mechanistic insight.
  • Contradiction Analysis : Systematic variation of substituents and assay conditions clarifies structure-activity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.